molecular formula C21H18F3NO3 B3503492 3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID

3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID

Cat. No.: B3503492
M. Wt: 389.4 g/mol
InChI Key: RUDNIOFFLPQNQV-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted at the 1-position with a 2-(trifluoromethyl)phenyl group and at the 5-position with a 4-methoxyphenyl moiety. A propanoic acid side chain is attached to the 2-position of the pyrrole ring. The trifluoromethyl (CF₃) and methoxy (OCH₃) groups confer distinct electronic and steric properties, influencing solubility, metabolic stability, and target binding .

Properties

IUPAC Name

3-[5-(4-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO3/c1-28-16-10-6-14(7-11-16)18-12-8-15(9-13-20(26)27)25(18)19-5-3-2-4-17(19)21(22,23)24/h2-8,10-12H,9,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDNIOFFLPQNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3C(F)(F)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the trifluoromethyl group, converting it to a trifluoromethyl alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Trifluoromethyl alcohol derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID involves its interaction with specific molecular targets such as enzymes and receptors. The methoxyphenyl and trifluoromethylphenyl groups enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (heterocyclic cores, substituents, or acidic side chains) and are analyzed for comparative insights:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Relevance Reference
3-(5-(4-Methoxyphenyl)-1-(2-methyl-4-(sulfamoylamino)phenyl)-1H-pyrrol-2-yl)propanoic acid Pyrrole 4-Methoxyphenyl, sulfamoylamino C₂₁H₂₃N₃O₅S 429.50 Enhanced solubility due to sulfamoylamino group; potential antimicrobial activity
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole Pyrazole 4-Methoxyphenyl, CF₃, 4-chlorophenyl C₁₈H₁₃ClF₃N₂O ~380.76 COX inhibition (anti-inflammatory applications)
3-[(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid Thiazolidinone Thioxo, butoxyphenyl C₂₆H₂₅N₃O₄S₂ 507.64 PPAR-γ modulation (antidiabetic potential)
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) Phenylpropanoate 4-Hydroxyphenyl C₉H₁₀O₃ 166.18 Antioxidant; simpler structure with limited bioavailability

Key Findings from Comparative Analysis

Core Heterocycle Influence: The pyrrole-based target compound (vs. pyrazole or thiazolidinone analogs) may exhibit distinct electronic properties due to aromaticity and lone pair availability. Pyrazole derivatives (e.g., ) often target inflammatory pathways (e.g., COX), whereas thiazolidinones () are linked to metabolic regulation .

Substituent Effects: Trifluoromethyl (CF₃): Enhances lipophilicity and metabolic stability compared to sulfamoylamino () or hydroxyl () groups. CF₃ may improve blood-brain barrier penetration . Methoxy (OCH₃): Common in all analogs; contributes to π-π stacking with aromatic residues in enzyme binding pockets.

Side Chain Modifications: The propanoic acid group in the target compound and analogs (e.g., ) enhances solubility and facilitates ionic interactions with biological targets. Simpler analogs like phloretic acid () lack this complexity, reducing target specificity .

Biological Activity Trends: Compounds with bulky substituents (e.g., thiazolidinone in ) show lower oral bioavailability but higher target affinity. Pyrazole derivatives () with CF₃ and chloro groups exhibit potent enzyme inhibition, suggesting the target compound could share anti-inflammatory properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID
Reactant of Route 2
3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID

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